molecular formula C29H21ClN2O2 B12030404 N'-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 347858-88-2

N'-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Katalognummer: B12030404
CAS-Nummer: 347858-88-2
Molekulargewicht: 464.9 g/mol
InChI-Schlüssel: WERBUSTUZXTZBQ-FDAWAROLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound known for its unique structural properties It is characterized by the presence of an anthrylmethylene group, a chlorobenzyl group, and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. One common method includes the condensation of 9-anthraldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The chlorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(9-Anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine
  • N’-(9-Anthrylmethylene)-2-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(9-Anthrylmethylene)-2-((4-fluorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Eigenschaften

CAS-Nummer

347858-88-2

Molekularformel

C29H21ClN2O2

Molekulargewicht

464.9 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C29H21ClN2O2/c30-23-15-13-20(14-16-23)19-34-28-12-6-5-11-26(28)29(33)32-31-18-27-24-9-3-1-7-21(24)17-22-8-2-4-10-25(22)27/h1-18H,19H2,(H,32,33)/b31-18+

InChI-Schlüssel

WERBUSTUZXTZBQ-FDAWAROLSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.